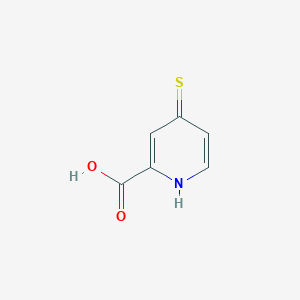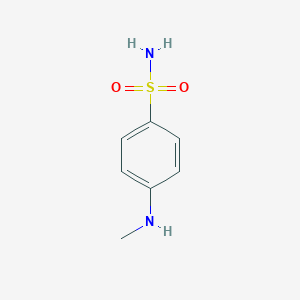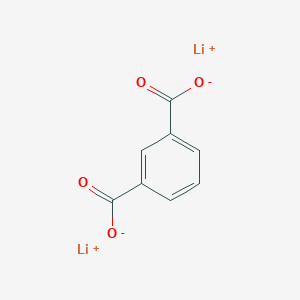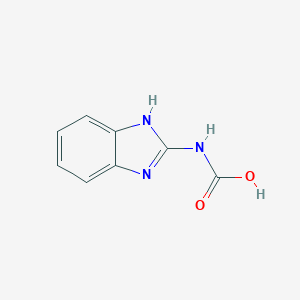
2-Benzimidazolecarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzimidazolecarbamic acid, also known as carbendazim, is a fungicide that has been widely used in agriculture to control various fungal diseases. It belongs to the benzimidazole group of chemicals and is structurally similar to other fungicides such as thiabendazole and mebendazole. Carbendazim has been shown to have a broad spectrum of activity against many different types of fungi, including Aspergillus, Penicillium, and Fusarium species.
Mécanisme D'action
The mechanism of action of 2-Benzimidazolecarbamic acid involves the inhibition of microtubule assembly in fungi. Microtubules are essential for many cellular processes, including cell division and growth. By inhibiting microtubule assembly, 2-Benzimidazolecarbamic acid disrupts these processes and ultimately leads to the death of the fungal cell.
Biochemical and Physiological Effects:
Carbendazim has been shown to have several biochemical and physiological effects on fungi. It has been shown to inhibit the synthesis of beta-tubulin, a protein that is essential for microtubule assembly. Carbendazim has also been shown to disrupt the formation of the fungal cell wall, leading to increased susceptibility to other antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
Carbendazim has several advantages for laboratory experiments. It has a broad spectrum of activity against many different types of fungi, making it useful for studying the mechanisms of fungal growth and development. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2-Benzimidazolecarbamic acid also has some limitations. It can be toxic to some non-fungal organisms, making it unsuitable for certain types of experiments. Additionally, it can be difficult to dissolve in some solvents, which can limit its use in certain experimental protocols.
Orientations Futures
There are several future directions for research on 2-Benzimidazolecarbamic acid. One area of interest is the development of new formulations of 2-Benzimidazolecarbamic acid that are more effective against specific types of fungi. Another area of interest is the study of the mechanisms of resistance to 2-Benzimidazolecarbamic acid in fungi, which could lead to the development of new antifungal agents. Additionally, there is a need for more research on the environmental effects of 2-Benzimidazolecarbamic acid, including its potential impact on non-target organisms and ecosystems.
Méthodes De Synthèse
Carbendazim can be synthesized by a variety of methods, including the reaction of 2-aminobenzimidazole with methyl isocyanate or by the reaction of 2-aminobenzimidazole with phosgene followed by reaction with ammonia. The most commonly used method involves the reaction of 2-aminobenzimidazole with methyl isocyanate in the presence of a catalyst such as triethylamine.
Applications De Recherche Scientifique
Carbendazim has been extensively studied for its antifungal properties and has been used in many scientific research applications. It has been shown to inhibit the growth of many different types of fungi, including those that cause plant diseases, human diseases, and food spoilage. Carbendazim has also been used as a tool to study the mechanisms of fungal growth and development.
Propriétés
Numéro CAS |
18538-45-9 |
|---|---|
Nom du produit |
2-Benzimidazolecarbamic acid |
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
1H-benzimidazol-2-ylcarbamic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11) |
Clé InChI |
WEYSQARHSRZNTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NC(=O)O |
Autres numéros CAS |
18538-45-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



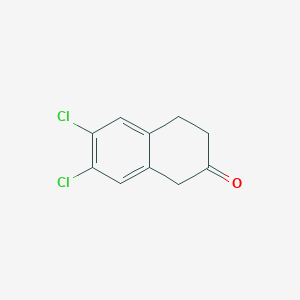

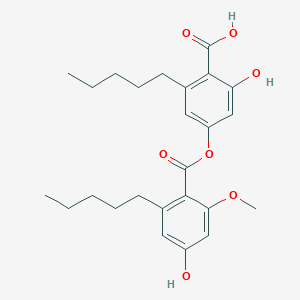
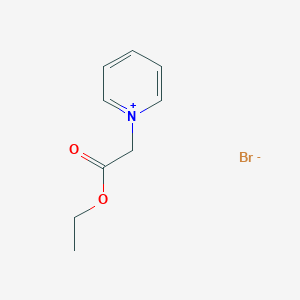
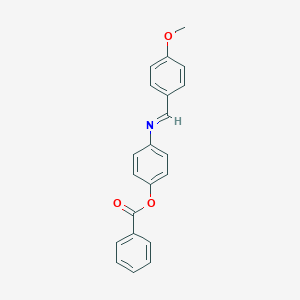
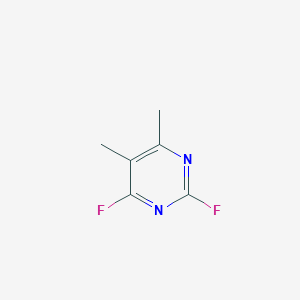

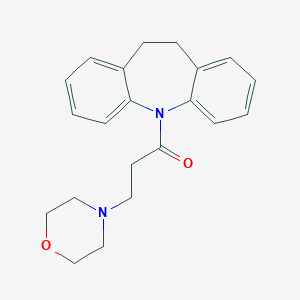
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
